molecular formula C12H13BrN4O B280364 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B280364
M. Wt: 309.16 g/mol
InChI Key: VSXVPCPOWVJSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of the soluble guanylate cyclase (sGC) enzyme. sGC is an important enzyme involved in the regulation of vascular tone and blood pressure, and its inhibition by BAY 73-6691 has potential therapeutic applications in cardiovascular diseases.

Mechanism of Action

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 works by binding to the heme moiety of sGC, leading to the activation of the enzyme and the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that mediates the vasodilatory effects of nitric oxide (NO) in the cardiovascular system. By increasing the production of cGMP, 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 enhances the vasodilatory effects of NO and lowers blood pressure.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to have potent vasodilatory effects in animal models and in human studies. It has also been shown to improve cardiac function in animal models of heart failure. 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly through its ability to increase cGMP levels and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 is a potent and selective inhibitor of sGC, making it a valuable tool for studying the role of this enzyme in vascular and neurological function. However, its potency and selectivity may also limit its use in certain experimental settings, as high concentrations may be required to achieve the desired effects. In addition, the use of 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 may be limited by its cost and availability, as it is not a widely used research chemical.

Future Directions

There are several potential future directions for research on 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691. One area of interest is the development of more potent and selective sGC inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the neuroprotective effects of 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 in clinical settings, such as stroke and traumatic brain injury. Finally, the therapeutic potential of 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 in other cardiovascular diseases, such as pulmonary arterial hypertension and atherosclerosis, warrants further investigation.

Synthesis Methods

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring, followed by the introduction of a pyridine and a carboxamide group, and finally the bromination of the molecule. The synthesis has been optimized to yield 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 in high purity and yield.

Scientific Research Applications

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have potent vasodilatory effects in animal models and in human studies, leading to its investigation as a treatment for pulmonary hypertension and heart failure. 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has also been studied for its potential neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

Molecular Formula

C12H13BrN4O

Molecular Weight

309.16 g/mol

IUPAC Name

4-bromo-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H13BrN4O/c1-8-10(13)11(16-17(8)2)12(18)15-7-9-5-3-4-6-14-9/h3-6H,7H2,1-2H3,(H,15,18)

InChI Key

VSXVPCPOWVJSQS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC=CC=N2)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC=CC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.